An In-depth Technical Guide to α-Chloro-4-fluorobenzaldoxime: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to α-Chloro-4-fluorobenzaldoxime: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chloro-4-fluorobenzaldoxime, identified by the CAS number 42202-95-9, is a significant chemical intermediate with growing importance in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its unique structural features, namely the reactive hydroximoyl chloride moiety and the 4-fluorophenyl group, make it a versatile building block for the construction of complex molecular architectures with diverse biological activities. The 4-fluorophenyl group is a common substituent in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity to target proteins. The hydroximoyl chloride functional group serves as a precursor to nitrile oxides, which are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as isoxazoles and isoxazolines. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds.
This technical guide provides a comprehensive overview of α-chloro-4-fluorobenzaldoxime, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and its applications as a key intermediate in the development of novel therapeutic agents and agrochemicals.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of α-chloro-4-fluorobenzaldoxime is crucial for its safe handling, storage, and effective use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 42202-95-9 | [1][2] |
| Molecular Formula | C₇H₅ClFNO | [1][2] |
| Molecular Weight | 173.57 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | [2] |
Synthesis and Purification
The synthesis of α-chloro-4-fluorobenzaldoxime is typically a two-step process, starting from the commercially available 4-fluorobenzaldehyde. The first step involves the formation of 4-fluorobenzaldehyde oxime, which is subsequently chlorinated to yield the desired product.
Step 1: Synthesis of 4-fluorobenzaldehyde oxime
This step involves the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine hydrochloride.
Caption: Synthesis of 4-fluorobenzaldehyde oxime.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.4 g (0.1 mol) of 4-fluorobenzaldehyde in 100 mL of ethanol.
-
To this solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 16.4 g (0.2 mol) of sodium acetate.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water with stirring.
-
The white precipitate of 4-fluorobenzaldehyde oxime is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Chlorination of 4-fluorobenzaldehyde oxime to α-Chloro-4-fluorobenzaldoxime
The chlorination of the oxime to the hydroximoyl chloride is a critical step that requires careful control of reaction conditions. Several chlorinating agents can be employed, with N-chlorosuccinimide (NCS) being a common and relatively safe choice.[3][4]
Caption: Chlorination of 4-fluorobenzaldehyde oxime.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.9 g (0.1 mol) of 4-fluorobenzaldehyde oxime in 100 mL of N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 14.0 g (0.105 mol) of N-chlorosuccinimide (NCS) in 50 mL of DMF dropwise over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
The crude product will precipitate out. Collect the solid by filtration and wash it thoroughly with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure α-chloro-4-fluorobenzaldoxime.
Analytical Characterization
The structural confirmation and purity assessment of α-chloro-4-fluorobenzaldoxime are typically performed using a combination of spectroscopic techniques.
Caption: Analytical techniques for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the oxime proton. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by the fluorine and chlorine substituents. The oxime proton (N-OH) is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the chlorine and nitrogen will have a characteristic chemical shift. The aromatic carbons will show splitting due to coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing a clear indication of the presence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 175 with approximately one-third the intensity of the M⁺ peak). Key fragmentation pathways would likely involve the loss of Cl, OH, and other small neutral molecules.
-
Electrospray Ionization (ESI-MS): ESI-MS can be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 174.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:
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~3300-3100 cm⁻¹ (O-H stretching of the oxime)
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~1600-1450 cm⁻¹ (C=N stretching and aromatic C=C stretching)
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~1250-1200 cm⁻¹ (C-F stretching)
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~850-750 cm⁻¹ (C-Cl stretching)
Applications in Drug Development and Agrochemicals
α-Chloro-4-fluorobenzaldoxime is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the ability of the hydroximoyl chloride group to generate nitrile oxides in situ, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct isoxazole and isoxazoline rings.[5] These five-membered heterocyclic systems are privileged structures in medicinal chemistry and are found in numerous approved drugs and agrochemicals.[6][7]
Caption: Synthetic utility in generating bioactive molecules.
Role as a Precursor to Active Pharmaceutical Ingredients (APIs)
Application in Agrochemical Synthesis
Fluorine-containing compounds are of great importance in the agrochemical industry, often exhibiting enhanced efficacy and metabolic stability.[7][12] The isoxazole ring system is a key component of several commercial herbicides and fungicides. The synthesis of such agrochemicals can be envisioned through the reaction of the nitrile oxide derived from α-chloro-4-fluorobenzaldoxime with appropriate unsaturated substrates. For instance, the pyrazole carboxamide class of fungicides often contains fluorinated aromatic rings, and the isoxazole moiety is found in fungicides like isoxaben.
Safety and Handling
α-Chloro-4-fluorobenzaldoxime is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
α-Chloro-4-fluorobenzaldoxime is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of the hydroximoyl chloride functional group, makes it an attractive building block for the construction of complex, biologically active molecules containing the desirable 4-fluorophenyl and isoxazole/isoxazoline moieties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the field of drug discovery and development. The protocols and information provided in this guide serve as a comprehensive resource for the effective and safe utilization of this important chemical entity.
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